![molecular formula C6H5CH2OO[13C][13C]H2[13C]H(15NH-t-BOC)[13C]OOH B602429 L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester CAS No. 202326-58-7](/img/no-structure.png)

L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

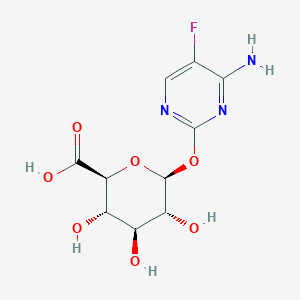

“L-Aspartic acid-13C4,15N” is a stable isotope-labeled non-essential amino acid . It has a linear formula of HO213C13CH213CH (15NH2)13CO2H . It’s used in the biosynthesis of proteins and can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .

Molecular Structure Analysis

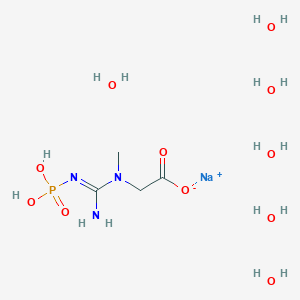

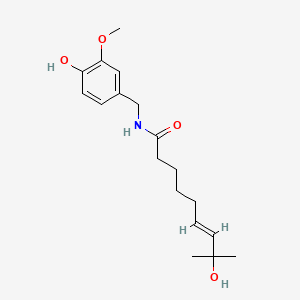

The molecular formula of “L-Aspartic acid-13C4,15N” is [13C]4H7[15N]O4 . The molecular weight is 138.07 .Physical And Chemical Properties Analysis

“L-Aspartic acid-13C4,15N” is a solid . It has a melting point of >300°C (dec.) (lit.) .Scientific Research Applications

Metabolism of Aspartyl Moiety

L-Aspartic acid plays a crucial role in metabolism, particularly in the metabolism of aspartame. When aspartame is hydrolyzed, it yields aspartic acid, among other compounds. The metabolic pathway of aspartate involves its conversion to CO2 or incorporation into various body constituents like amino acids, proteins, pyrimidines, asparagine, and N-acetylaspartic acid. About 70% of the aspartate from aspartame is converted to 14CO2 in monkeys, highlighting the significant role of aspartate in energy production and biosynthesis processes (Ranney & Oppermann, 1979).

Physiological Functions and Therapeutic Applications

L-Ornithine-L-aspartate (LOLA) is a compound consisting of ornithine and aspartic acid, used in varying doses either as a food supplement or a medicinal product. It's particularly effective in reducing blood ammonia levels and alleviating symptoms associated with hepatic encephalopathy in liver cirrhosis. Both ornithine and aspartate play pivotal roles in ammonia detoxification, proline and polyamine biosynthesis, which are crucial for DNA synthesis, cell replication, and hepatic regeneration (Sikorska, Cianciara & Wiercińska-Drapało, 2010).

Role in CNS and Nervous System

N-Acetyl-l-aspartic acid and N-Acetyl-l-histidine are major constituents of the vertebrate brain and eye, with distinct phylogenetic distributions. These compounds play a dynamic and important role in the CNS and eye of vertebrates, being involved in a rapid tissue-to-fluid-space cycling phenomenon across membranes. The metabolism of these amino acids suggests a significant function in membrane transport, with implications in genetic diseases like Canavan's disease and the regulation of osmoregulatory forces (Baslow, 1997).

Aspartame and Neurophysiological Symptoms

Aspartame, containing the aspartyl group, has been linked to neurophysiological symptoms like learning problems, headaches, seizures, and mood alterations. The compounds in aspartame, including aspartic acid, can affect brain neurotransmitter levels and potentially lead to oxidative stress in the brain, impacting neurobehavioral health. However, further research is needed to conclusively understand these effects (Choudhary & Lee, 2017).

properties

CAS RN |

202326-58-7 |

|---|---|

Product Name |

L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester |

Molecular Formula |

C6H5CH2OO[13C][13C]H2[13C]H(15NH-t-BOC)[13C]OOH |

Molecular Weight |

328.31 |

Purity |

98% by HPLC; 98% atom 13C, 98% atom 15N |

Related CAS |

7536-58-5 (unlabelled) |

tag |

Boc-protected Amino Acids (Labelled) | Ester-protected Amino Acids (Labelled) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

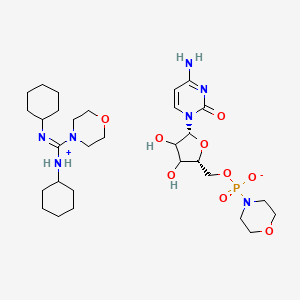

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)